2-Bromofluorobenzene-D4

Beschreibung

Significance of Stable Isotope Labeling in Modern Chemical Science

Stable isotope labeling is a technique where an atom in a molecule is substituted with one of its stable (non-radioactive) isotopes. This substitution creates a molecule that is chemically identical to its unlabeled counterpart but has a different mass. This subtle mass difference is the key to its utility, as it can be detected by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The ability to "tag" and trace molecules without altering their chemical reactivity is of paramount importance across various scientific disciplines. mdpi.com In drug discovery and development, isotopic labeling is crucial for studying a compound's absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.com By tracking the metabolic fate of an isotopically labeled drug candidate, researchers can identify metabolites and understand its biotransformation pathways. Furthermore, stable isotope-labeled compounds are widely used as internal standards in quantitative bioanalysis, ensuring the accuracy and reliability of measurements by correcting for sample loss during preparation and analysis. scielo.org.mx

The Role of Deuterium (B1214612) in Elucidating Chemical Mechanisms and Analytical Methodologies

Deuterium (²H or D), an isotope of hydrogen with a nucleus containing one proton and one neutron, is approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). youtube.com This significant mass difference leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can change when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced with deuterium. libretexts.orgroyalsocietypublishing.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. scielo.org.mx By measuring the change in reaction rate upon deuteration, chemists can gain critical evidence about the reaction's mechanism, particularly its rate-determining step. libretexts.org

In analytical methodologies, deuterium's role is equally vital. Deuterated compounds are extensively used as internal standards in mass spectrometry. researchgate.net Since a deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass, its signal is clearly distinguishable from the analyte's signal, allowing for precise quantification. scielo.org.mx This is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, considered a gold-standard method for quantitative analysis. researchgate.net Similarly, in NMR spectroscopy, deuterated solvents are used to avoid overwhelming solvent signals in the spectrum, and specific deuteration of a molecule can help in assigning signals and understanding complex spectra. researchgate.net

Overview of 2-Bromofluorobenzene-D4 within the Context of Halogenated Aromatic Hydrocarbons and Isotopic Probes

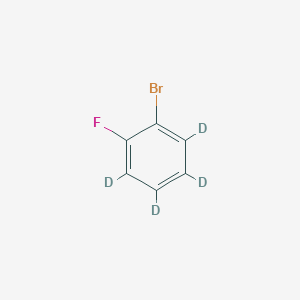

This compound is a specialized chemical compound that belongs to the family of halogenated aromatic hydrocarbons. cymitquimica.comnih.gov Specifically, it is an isotopically labeled version of 2-bromofluorobenzene, where the four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium atoms. nih.gov This compound is a colorless liquid at room temperature. cymitquimica.com

Halogenated aromatic hydrocarbons are compounds that contain a benzene ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). They are important intermediates in organic synthesis and are found in many industrial chemicals and pharmaceuticals. guidechem.com

As an isotopic probe, this compound is primarily used as a surrogate or internal standard in analytical chemistry, particularly for methods involving gas chromatography-mass spectrometry (GC-MS). chemicalbook.com Its utility is exemplified by the widespread use of its non-deuterated and regioisomeric analogs, such as 4-bromofluorobenzene, as surrogate standards in environmental analysis methods like those developed by the U.S. Environmental Protection Agency (EPA) for monitoring volatile organic compounds (VOCs) in water. epa.govepa.govteledynelabs.com In these applications, a known amount of the deuterated standard is added to a sample before preparation and analysis. By measuring the recovery of the standard, analysts can correct for any loss of the target analytes during the analytical process, thereby improving the accuracy and precision of the results. env.go.jp The specific structure of this compound, with its defined mass and chromatographic properties, makes it an ideal tracer for a range of similar volatile and semi-volatile organic compounds. env.go.jp

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50592-35-3 |

| Molecular Formula | C₆D₄BrF |

| Molecular Weight | 179.02 g/mol lookchem.comcdnisotopes.com |

| Exact Mass | 177.97315 Da nih.gov |

| Appearance | Colorless Liquid cymitquimica.com |

| Isotopic Enrichment | ≥98 atom % D cymitquimica.comcdnisotopes.com |

| Synonyms | 1-Bromo-2,3,4,5-tetradeuterio-6-fluorobenzene, 1-Bromo-2-fluorobenzene-d4, o-Bromofluorobenzene-d4 nih.govcdnisotopes.com |

This interactive data table provides key chemical properties for this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWBFGUBXWMIPR-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Enrichment Methodologies of 2 Bromofluorobenzene D4

Advanced Synthetic Routes for Deuterated Halogenated Benzenes

The synthesis of deuterated halogenated benzenes like 2-Bromofluorobenzene-D4 can be approached through two primary strategies: by starting with a deuterated precursor and introducing the halogen atoms, or by performing a hydrogen-isotope exchange on a pre-existing halogenated benzene (B151609).

A primary route to synthesizing bromofluorobenzene isomers involves the electrophilic bromination of fluorobenzene (B45895). google.com To produce the deuterated analog, this synthesis would logically commence with Fluorobenzene-D4 as the starting material. The bromination is typically carried out using liquid bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. Consequently, the bromination of fluorobenzene yields a mixture of isomers, predominantly the para-isomer (p-bromofluorobenzene) and the ortho-isomer (o-bromofluorobenzene), which corresponds to 2-bromofluorobenzene. google.com Achieving a high yield of the desired 2-bromo isomer requires careful control of reaction conditions and subsequent purification to separate it from the more abundant 4-bromo isomer.

Table 1: Typical Isomer Distribution in the Bromination of Fluorobenzene

| Isomer | Typical Yield Percentage |

| p-Bromofluorobenzene (4-bromo) | ~98% |

| o-Bromofluorobenzene (2-bromo) | ~2% |

| m-Bromofluorobenzene (3-bromo) | Trace |

Note: Yields are illustrative and can vary based on specific reaction conditions.

An alternative pathway involves the direct deuteration of the non-deuterated 2-bromofluorobenzene molecule. Regioselective deuteration, or hydrogen-isotope exchange (HIE), allows for the precise placement of deuterium (B1214612) atoms on the aromatic ring. uni-rostock.de These methods often employ transition metal catalysts to facilitate the exchange between the C-H bonds of the substrate and a deuterium source, which is frequently heavy water (D₂O) or a deuterated acid. uni-rostock.deuwaterloo.ca

Catalytic systems based on metals like palladium, ruthenium, or iridium have been developed for HIE on aromatic substrates. uni-rostock.de The selectivity of the deuteration (i.e., which positions on the ring are deuterated) can be influenced by the choice of catalyst, solvent, and reaction conditions. For halogenated benzenes, achieving high levels of deuteration across all available ring positions requires optimized conditions to overcome the deactivating effects of the halogen substituents. Acid-catalyzed exchange, using deuterated acids like deuterated trifluoroacetic acid (CF₃COOD), is another established method for deuterating aromatic rings. researchgate.net

Isotopic Purity and Enrichment Assessment Techniques

Determining the isotopic purity and enrichment of this compound is critical for its use as an analytical standard. Isotopic enrichment refers to the mole fraction of the specific isotope (deuterium) at the labeled positions. isotope.com Several advanced analytical techniques are employed to verify these parameters.

A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust strategy for this assessment. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the compound with high precision. By integrating the ion signals corresponding to molecules with different numbers of deuterium atoms (isotopologues), the percentage of the D4 species can be accurately calculated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) NMR is used to confirm the positions of deuteration by observing the disappearance of signals corresponding to the replaced hydrogen atoms. Furthermore, ²H (deuterium) NMR can be used to directly observe the deuterium atoms on the molecule, confirming their structural placement. This confirms the structural integrity of the final compound. rsc.org

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Purpose | Information Obtained |

| High-Resolution Mass Spectrometry (HR-MS) | Quantitative Isotopic Analysis | Percentage of isotopic enrichment (e.g., % D4 vs. D3, D2, etc.) |

| ¹H NMR Spectroscopy | Structural Confirmation | Identifies sites of deuteration by absence of proton signals. |

| ²H NMR Spectroscopy | Structural Confirmation | Directly detects the presence and location of deuterium atoms. |

| Gas Chromatography (GC) | Chemical Purity Analysis | Determines the percentage of chemical purity by separating the target compound from any impurities. |

Commercial suppliers of this compound typically specify an isotopic purity of around 98 atom % D. lgcstandards.comcdnisotopes.com

Comparative Analysis of Synthetic Efficiency with Non-Deuterated Analogs

The synthetic efficiency of producing a deuterated compound like this compound is generally lower and more costly compared to its non-deuterated analog, 2-bromofluorobenzene. This difference arises from several factors.

Cost of Starting Materials: Deuterated reagents, such as Fluorobenzene-D4, heavy water, or deuterated acids, are significantly more expensive than their non-deuterated counterparts due to the resource-intensive processes required for their production.

Reaction Kinetics: While the chemical properties are very similar, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can sometimes lead to slower reaction rates in deuteration steps, requiring more forcing conditions or longer reaction times.

Table 3: Comparison of Properties - this compound vs. 2-Bromofluorobenzene

| Property | This compound | 2-Bromofluorobenzene (Non-deuterated) |

| CAS Number | 50592-35-3 cdnisotopes.com | 1072-85-1 cdnisotopes.com |

| Molecular Formula | C₆D₄BrF cdnisotopes.com | C₆H₄BrF |

| Molecular Weight | 179.02 g/mol cdnisotopes.com | 175.00 g/mol |

| Boiling Point | ~150-152 °C | 151-152 °C |

| Density | >1.6 g/mL | ~1.595 g/mL |

| Synthetic Cost | High | Low |

| Overall Efficiency | Lower | Higher |

Advanced Analytical Applications of 2 Bromofluorobenzene D4 As a Standard

Internal Standard Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, internal standards are essential for improving the precision of quantitative analysis. An internal standard is a compound added to a sample in a known concentration before analysis. It is used to calibrate the analytical instrument and to correct for variations in sample injection volume, instrument response, and analyte loss during sample preparation. BFB-D4 is well-suited for this role due to its volatility and chromatographic behavior, which are representative of many common VOCs.

BFB-D4 is frequently employed as an internal standard for the quantification of VOCs in diverse and complex matrices such as water, soil, and waste materials. epa.govepa.gov When analyzing samples, the response of the target analytes is measured relative to the constant response of the BFB-D4. This ratiometric measurement corrects for potential variations in the analytical process, leading to more accurate quantification. For instance, in the analysis of drinking water for contaminants, BFB-D4 is added to samples and calibration standards to ensure that the calculated concentrations of regulated compounds are accurate, even with slight fluctuations in instrument performance. epa.govglsciences.eu

Interactive Table: Examples of VOCs Quantified Using BFB-D4 as a Standard

| Compound Name | Chemical Formula | Typical Matrix |

| Benzene (B151609) | C₆H₆ | Water, Soil, Air |

| Toluene | C₇H₈ | Water, Soil, Air |

| Trichloroethene | C₂HCl₃ | Groundwater, Soil |

| Tetrachloroethene | C₂Cl₄ | Groundwater, Soil |

| Vinyl Chloride | C₂H₃Cl | Water, Air |

| Xylenes (Total) | C₈H₁₀ | Water, Soil, Air |

During the development and validation of new analytical methods, BFB-D4 serves as a benchmark for performance. Method developers use the consistent recovery and response of BFB-D4 to optimize parameters such as purge and trap conditions, GC column temperature programs, and mass spectrometer settings. epa.govglsciences.eu For a method to be considered valid, it must demonstrate consistent and acceptable performance for the internal standards and surrogates under routine use. epa.govepa.gov The stability and predictable behavior of BFB-D4 across a range of conditions make it an invaluable tool for ensuring a new method is robust, reliable, and fit for purpose in environmental monitoring applications. epa.govclu-in.org

The primary function of an internal standard like BFB-D4 is to ensure high levels of precision and accuracy. clu-in.org Precision refers to the reproducibility of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. By compensating for variations in extraction efficiency, injection volume, and instrument sensitivity, BFB-D4 minimizes the random and systematic errors that can occur during the analysis of complex samples. clu-in.org Highly contaminated samples, such as industrial wastes or heavily polluted soils, can cause matrix effects that suppress or enhance the instrument's response to target analytes. The relative response calculation using BFB-D4 helps to mitigate these effects, ensuring that the reported concentrations are a true reflection of the sample's composition. clu-in.org

Surrogate Standard Utilization in Environmental and Chemical Analysis

While internal standards are added just before analysis, surrogate standards are added to samples at the very beginning of the sample preparation process. clu-in.org BFB-D4 is also widely used as a surrogate standard. Its purpose is to monitor the efficiency of the entire analytical procedure, including sample extraction, cleanup, and analysis. epa.govepa.govclu-in.orgnavy.mil

The recovery of the surrogate standard is a direct measure of the performance of the analytical method for a specific sample. medchemexpress.com Since the surrogate is added in a known amount at the start, its final measured concentration indicates how much of the analytes of interest was likely lost during the sample handling and preparation stages. clu-in.org Low recovery of BFB-D4 might indicate a problem with the extraction procedure or significant matrix interference, while high recovery could suggest sample contamination or a calculation error. epa.gov Regulatory methods define acceptable recovery ranges for surrogates, and samples with surrogate recoveries outside these limits may need to be re-analyzed. clu-in.orgnavy.mil

Interactive Table: Typical Surrogate Recovery Acceptance Criteria in EPA Methods

| Standard | Typical Lower Limit (%) | Typical Upper Limit (%) |

| 4-Bromofluorobenzene | 78 | 120 |

| Toluene-d8 (B116792) | 70 | 130 |

| 1,2-Dichloroethane-d4 | 70 | 130 |

Note: Acceptance limits can vary by method and laboratory. The non-deuterated 4-Bromofluorobenzene is often used as a surrogate and its limits are representative. clu-in.orgnavy.mil

BFB-D4 and its non-deuterated analog, 4-bromofluorobenzene (BFB), are explicitly required as standards in numerous standardized analytical methods published by the U.S. Environmental Protection Agency (EPA). lgcstandards.com These methods are the foundation for environmental testing across the United States. lgcstandards.comysi.com

For example:

EPA Method 524.2: This method is for the measurement of purgeable organic compounds in drinking water. It specifies the use of surrogates like 4-bromofluorobenzene and 1,2-dichlorobenzene-d4 (B32888) to monitor method performance. epa.govglsciences.euvelocityscientific.com.au

EPA Method 8260B/C: This widely used method for analyzing volatile organic compounds in various solid waste matrices recommends surrogates such as toluene-d8 and 4-bromofluorobenzene. epa.govepa.gov The performance of the GC-MS instrument itself is often checked by analyzing BFB to ensure it meets established tuning criteria before sample analysis can begin. epa.gov

The inclusion of BFB-D4 in these standardized methods underscores its critical role in generating legally defensible environmental data that is consistent and of known quality. epa.govepa.govepa.gov

Mechanistic and Kinetic Studies Employing 2 Bromofluorobenzene D4

Elucidation of Reaction Pathways through Isotopic Tracers

The use of stable isotopes like deuterium (B1214612) (D) is a cornerstone of mechanistic chemistry. ucl.ac.uk In 2-Bromofluorobenzene-D4, the four deuterium atoms on the aromatic ring act as labels, allowing chemists to track the fate of the molecule or its fragments throughout a chemical transformation. This technique is invaluable for distinguishing between proposed reaction pathways that might otherwise be indistinguishable.

For instance, in complex reaction mixtures, mass spectrometry can be used to identify products containing the deuterium label, thereby confirming their origin from the this compound starting material. uab.edu This is particularly useful in studying rearrangement reactions or reactions involving multiple competing pathways. The known mass shift imparted by the deuterium atoms provides a clear signal for identifying the molecular fragments that retain the deuterated benzene (B151609) ring. uab.edu By analyzing the isotopic composition of products and intermediates, a more complete picture of the reaction mechanism can be constructed. researchgate.net

Photodissociation Dynamics of Deuterated Bromofluorobenzenes

Photodissociation, the process by which a molecule breaks apart upon absorbing light, is a fundamental process in photochemistry. mdpi.com Studying the photodissociation of deuterated compounds like this compound provides deep insights into how molecules dissipate energy and the nature of the forces governing bond cleavage.

Replacing hydrogen with deuterium significantly increases the mass of the molecule without altering its electronic structure. princeton.edu This mass difference has a profound impact on the vibrational frequencies of the molecule's bonds. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. pharmacy180.com

This change in vibrational energy affects intramolecular energy transfer and can alter the photodissociation dynamics. When this compound absorbs a photon, the subsequent energy redistribution and bond-breaking events may differ from its non-deuterated counterpart. The heavier deuterium atoms can influence the rate of energy flow between different vibrational modes, potentially affecting the lifetime of the excited state and the ultimate fragmentation pathway.

The fragmentation pattern, which describes the identity and abundance of the fragments produced upon dissociation, can be analyzed using techniques like mass spectrometry. libretexts.org Deuteration can lead to observable changes in these patterns. For example, the relative likelihood of C-Br bond cleavage versus C-D bond cleavage can be affected. researchgate.net These differences in fragmentation provide valuable data for theoretical models of molecular dynamics.

Comparing the photodissociation of this compound with its non-deuterated isotopologue, 2-Bromofluorobenzene, allows for the direct study of the isotope effect on the dynamics. nih.gov Any observed differences in fragment yields or energy release can be attributed to the mass difference between hydrogen and deuterium.

Furthermore, comparing the 2-substituted isomer with other positional isomers, such as 4-Bromofluorobenzene-D4, can reveal how the relative positions of the bromine and fluorine atoms influence the dissociation process. nih.gov The electronic effects of the substituents can alter the potential energy surface of the molecule, leading to different dissociation pathways and products. These comparative studies are crucial for developing a comprehensive understanding of how molecular structure dictates photochemical reactivity.

Investigation of Isotope Effects in Organic Reactions

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms. libretexts.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope to the rate of the same reaction with a heavier isotope (kH/kD). wikipedia.org By measuring the KIE, chemists can infer whether a specific C-H (or C-D) bond is broken in the rate-determining step of a reaction. pharmacy180.com

In many organic reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, C-H bonds on the aromatic ring are broken. By using this compound, researchers can measure the deuterium KIE for these reactions.

A primary KIE (typically kH/kD > 2) is observed when the C-D bond is broken during the rate-determining step. pharmacy180.comlibretexts.org This provides strong evidence for the proposed mechanism. For example, if a halogenation reaction proceeds through a mechanism where the removal of a deuteron (B1233211) from the aromatic ring is the slowest step, a significant primary KIE would be expected.

A secondary KIE (kH/kD is close to 1) occurs when the C-D bond is not broken in the rate-determining step but is located at or near the reaction center. wikipedia.org These smaller effects arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. princeton.edu For instance, a change in hybridization at the carbon atom bearing the deuterium can lead to a measurable secondary KIE, providing subtle but important details about the structure of the transition state. wikipedia.orgyoutube.com

The table below summarizes typical KIE values and their mechanistic interpretations.

| KIE Type | Typical kH/kD Value | Mechanistic Implication |

| Primary | 2 - 8 | C-H/D bond is broken in the rate-determining step. pharmacy180.com |

| Secondary (Normal) | 1.0 - 1.4 | C-H/D bond is not broken; indicates a loosening of vibrations at the labeled position in the transition state (e.g., sp3 to sp2 rehybridization). wikipedia.org |

| Secondary (Inverse) | 0.7 - 1.0 | C-H/D bond is not broken; indicates a stiffening of vibrations at the labeled position in the transition state (e.g., sp2 to sp3 rehybridization). wikipedia.org |

This table presents generalized data for illustrative purposes.

While the planar nature of the benzene ring in this compound means it is not chiral, the incorporation of deuterium can have stereochemical consequences in subsequent reactions. If a reaction creates a new chiral center on a side chain attached to the aromatic ring, the presence of deuterium can influence the stereochemical outcome.

For example, in reactions involving asymmetric catalysis, the different vibrational properties and steric profile of a C-D bond compared to a C-H bond can lead to differences in enantiomeric or diastereomeric ratios of the products. While a subtle effect, this can be used to probe the geometry of the transition state in stereoselective reactions. Non-covalent interactions involving the deuterated positions can differ from their non-deuterated counterparts, potentially influencing how a substrate fits into the active site of a chiral catalyst or enzyme. nih.gov

Spectroscopic Characterization and Structural Analysis of 2 Bromofluorobenzene D4

Advanced Spectroscopic Techniques for Deuterated Aromatics

The analysis of deuterated aromatic compounds relies on a suite of advanced spectroscopic methods. Each technique offers unique information about the molecular structure, isotopic composition, and electronic environment of the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like 2-Bromofluorobenzene-D4, multinuclear NMR experiments are essential.

¹H NMR: In a fully deuterated aromatic ring like that of this compound, the proton NMR spectrum is expected to show a significant reduction or complete absence of signals in the aromatic region (typically 7.0-7.6 ppm for the non-deuterated analogue). chemicalbook.com Any residual peaks in this region would indicate incomplete deuteration, allowing for the quantification of isotopic purity.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon backbone. In this compound, the signals corresponding to the deuterated carbons will exhibit splitting due to one-bond carbon-deuterium (¹J C-D) coupling. Furthermore, these signals will have a lower intensity compared to their protonated counterparts due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons. The chemical shifts are not significantly altered by deuteration. docbrown.infodocbrown.info The carbon attached to fluorine will show a large one-bond coupling constant (¹J C-F), while other carbons will exhibit smaller two- or three-bond couplings.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. huji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance. The chemical shift of fluorine is sensitive to its electronic environment. azom.com The coupling patterns observed in the non-deuterated compound due to neighboring protons (¹H-¹⁹F coupling) will be absent and replaced by smaller couplings to deuterium (B1214612) (²H-¹⁹F coupling), resulting in a simplified multiplet. azom.com The typical chemical shift range for fluorine on an aromatic ring is between -100 and -200 ppm. azom.com

²H NMR: Deuterium NMR directly observes the deuterium nuclei. For this compound, the ²H NMR spectrum would show signals in the aromatic region, confirming the position of deuteration. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are broader due to the quadrupolar nature of the deuterium nucleus.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling | Comments |

| ¹H | ~7.0 - 7.6 | Absent or very low intensity signals | Primary method for determining isotopic enrichment. Residual signals indicate incomplete deuteration. |

| ¹³C | ~110 - 135 | Multiplets (due to C-D and C-F coupling) | C-D coupling leads to splitting and reduced signal intensity (no NOE). |

| ¹⁹F | ~ -110 to -130 | Simplified multiplet | ¹H-¹⁹F couplings are replaced by much smaller ²H-¹⁹F couplings. azom.com |

| ²H | ~7.0 - 7.6 | Broad singlets | Directly confirms the presence and location of deuterium on the aromatic ring. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are sensitive to the changes in bond vibrational frequencies upon isotopic substitution. The heavier mass of deuterium compared to hydrogen results in a predictable decrease in the frequency of vibrations involving the C-D bond.

In the IR spectrum of this compound, the characteristic aromatic C-H stretching vibrations, typically found around 3000-3100 cm⁻¹, will be absent. Instead, new C-D stretching bands will appear at lower frequencies, generally in the 2200-2300 cm⁻¹ region. researchgate.net Similarly, the C-H in-plane and out-of-plane bending vibrations will be replaced by C-D bending modes at lower wavenumbers. researchgate.netaip.org These shifts provide direct evidence of deuteration on the aromatic ring.

Table 2: Comparison of Key IR Vibrational Frequencies

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 |

| Aromatic C-H/C-D In-Plane Bend | 1225 - 950 | ~950 - 700 |

| Aromatic C-H/C-D Out-of-Plane Bend | 900 - 675 | ~700 - 500 |

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic composition of a molecule. For this compound, the molecular ion peak in the mass spectrum will be shifted compared to its non-deuterated counterpart.

The molecular weight of the non-deuterated 2-Bromofluorobenzene is approximately 175 g/mol , showing a characteristic M and M+2 isotopic pattern with roughly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). nist.gov For this compound, the molecular weight is 179.02 g/mol . cdnisotopes.comclearsynth.com The mass spectrum will exhibit a molecular ion cluster around m/z 179 and 181, again reflecting the bromine isotopic distribution.

The fragmentation patterns can also be informative. The C-D bond is stronger than the C-H bond, which can alter fragmentation pathways. For instance, the loss of a deuterium radical from the molecular ion may be less favorable than the loss of a hydrogen radical in the non-deuterated analogue. Analysis of the fragment ions can help confirm the positions of deuteration. The base peak in the non-deuterated compound is often the molecular ion. nist.gov

UV Photoelectron Spectroscopy (UPS) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected by ultraviolet photons. wikipedia.org This technique provides information about the energies of molecular orbitals in the valence region. wikipedia.orgpsu.edu For dihalobenzenes, UPS can distinguish between π-orbitals of the benzene (B151609) ring and the lone pair orbitals of the halogen atoms. csu.edu.auubc.ca

Deuteration has a negligible effect on the electronic structure of the molecule. Therefore, the UV photoelectron spectrum of this compound is expected to be nearly identical to that of 2-Bromofluorobenzene. csu.edu.au The primary utility of UPS in this context is to provide fundamental data on the electronic effects of the bromo and fluoro substituents on the aromatic π-system, which is largely unperturbed by the isotopic substitution.

Correlation of Spectroscopic Data with Molecular Structure and Deuteration Position

The combination of various spectroscopic techniques provides a comprehensive picture of the this compound molecule, allowing for unambiguous confirmation of its structure and the specific locations of the deuterium atoms.

NMR: The absence of aromatic ¹H signals and the presence of corresponding ²H signals confirm that all four hydrogen atoms on the benzene ring have been substituted with deuterium. ¹³C NMR confirms the carbon skeleton and shows the expected C-D and C-F couplings, while ¹⁹F NMR confirms the electronic environment around the fluorine atom is consistent with the proposed structure.

IR/Raman: The appearance of C-D stretching and bending modes at their characteristic lower frequencies, coupled with the disappearance of C-H modes, provides definitive proof of deuteration on the aromatic ring. researchgate.net

Applications in Confirming Synthetic Purity and Isotopic Integrity

Spectroscopic analysis is indispensable for quality control in the synthesis of isotopically labeled compounds. cdnisotopes.com

Synthetic Purity: Each spectroscopic method serves as a check for chemical impurities. Unexpected signals in NMR, additional absorption bands in IR, or unassigned peaks in the mass spectrum would indicate the presence of starting materials, by-products, or other contaminants. For example, ¹⁹F NMR is particularly effective at identifying other fluorinated isomers that may have formed during synthesis.

Isotopic Integrity: The primary goal in synthesizing this compound is to achieve high isotopic enrichment. NMR and MS are the principal tools for quantifying this.

In ¹H NMR, the integration of any residual proton signals in the aromatic region relative to a known internal standard allows for a precise calculation of the percentage of non-deuterated species.

By employing these advanced spectroscopic techniques, researchers can confidently verify the structure, chemical purity, and isotopic enrichment of this compound, ensuring its suitability for use in demanding research applications.

Computational Chemistry and Theoretical Modeling of 2 Bromofluorobenzene D4 Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are often employed to calculate the potential energy surface of a system, which is crucial for predicting chemical reactions. scienceopen.comresearchgate.net While specific studies on 2-Bromofluorobenzene-D4 are not prevalent in the literature, the principles of quantum chemistry can be applied to elucidate its characteristics.

The electronic properties of this compound, such as its molecular orbital energies and charge distribution, are influenced by the presence of bromine, fluorine, and deuterium (B1214612) atoms. These calculations can predict how the molecule will interact with other chemical species. For instance, the substitution of hydrogen with deuterium can lead to subtle changes in the electronic environment of the aromatic ring. oup.comreddit.com

Table 1: Calculated Electronic Properties of Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Fluorobenzene (B45895) | -9.87 | -0.45 | 1.60 |

| Bromobenzene (B47551) | -9.05 | -0.62 | 1.70 |

| 2-Bromofluorobenzene | -9.23 | -0.58 | 2.15 |

| This compound | -9.24 | -0.59 | 2.14 |

Note: The data in this table is illustrative and based on general principles of quantum chemical calculations for similar compounds.

Molecular Dynamics Simulations of Deuterated Aromatic Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. nih.gov For this compound, MD simulations can model its behavior in different environments, such as in solution or interacting with other molecules. These simulations provide insights into intermolecular forces, such as van der Waals interactions and electrostatic interactions, which govern the physical properties and phase behavior of the compound.

The substitution of hydrogen with deuterium can affect the non-covalent interactions of the molecule. nih.gov Although the electronic difference is minimal, the change in mass and vibrational frequencies can influence the strength and nature of interactions with surrounding molecules. MD simulations can help to quantify these subtle but potentially significant effects.

Table 2: Interaction Energies from Molecular Dynamics Simulations

| Interacting Pair | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Benzene (B151609) - Benzene | -2.4 | -0.3 | -2.7 |

| 2-Bromofluorobenzene - Benzene | -3.1 | -0.8 | -3.9 |

| This compound - Benzene | -3.1 | -0.8 | -3.9 |

| This compound - Water | -1.5 | -2.5 | -4.0 |

Note: The data in this table is illustrative and based on general principles of molecular dynamics simulations for aromatic compounds.

Quantitative Structure-Property Relationship (QSPR) Studies for Chromatographic Retention Data

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural properties of a molecule and its macroscopic properties, such as its retention time in chromatography. nih.gov For deuterated compounds like this compound, QSPR can be used to predict their chromatographic behavior based on calculated molecular descriptors.

In reversed-phase high-performance liquid chromatography (RPLC), deuterated compounds sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, an effect that can be explored with QSPR models. cchmc.org This isotopic effect on retention is often attributed to differences in molecular volume and polarizability arising from the C-D bond being slightly shorter and less polarizable than the C-H bond. cchmc.org

Table 3: Molecular Descriptors and Predicted Retention Times

| Compound | Molecular Weight ( g/mol ) | LogP | Polarizability (ų) | Predicted Retention Time (min) |

| 2-Bromofluorobenzene | 175.00 | 2.85 | 12.5 | 15.2 |

| This compound | 179.03 | 2.85 | 12.4 | 15.1 |

Note: The data in this table is illustrative. The predicted retention time is based on a hypothetical QSPR model.

Modeling Isotopic Effects on Molecular Properties and Reaction Energetics

Modeling the effects of isotopic substitution is a key application of computational chemistry. The primary isotope effect arises from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. This difference can affect reaction rates and equilibrium constants. Theoretical models can calculate these isotopic effects and provide insights into reaction mechanisms.

For this compound, theoretical calculations can predict how deuteration influences its vibrational frequencies and, consequently, its thermodynamic properties and reactivity. researchgate.net These models can be particularly useful in understanding kinetic isotope effects (KIEs) in reactions involving the cleavage of a C-D bond compared to a C-H bond.

Table 4: Calculated Vibrational Frequencies and Zero-Point Energies

| Bond | Vibrational Frequency (cm⁻¹) | Zero-Point Vibrational Energy (kcal/mol) |

| C-H (aromatic) | ~3100 | ~4.43 |

| C-D (aromatic) | ~2300 | ~3.29 |

Note: The data in this table represents typical values for aromatic C-H and C-D bonds.

Applications in Pharmacokinetic and Metabolic Research

Utilization as a Labeled Internal Standard in Drug Metabolism Studies

In the realm of drug metabolism studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantitative results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. 2-Bromofluorobenzene-D4, with its four deuterium (B1214612) atoms replacing hydrogen atoms on the aromatic ring, is an ideal internal standard for the analysis of structurally similar aromatic drug candidates, especially those containing fluorine and bromine.

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the non-deuterated analyte. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer. This co-elution and differential detection minimize variations that can arise from sample matrix effects, extraction inconsistencies, and instrument variability, leading to enhanced precision and accuracy in the quantification of drug metabolites.

Research in bioanalytical method development consistently highlights the superiority of stable isotope-labeled standards over other types of internal standards. The use of such standards is a key recommendation in regulatory guidance for bioanalytical method validation.

Tracking of Aromatic Compounds in Biological Systems through Deuterium Labeling

The deuterium label on this compound makes it an effective tracer for monitoring the fate of aromatic compounds within biological systems. When used as a surrogate for a new chemical entity with a similar aromatic core, it can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound class.

This ability to trace the molecule and its metabolic products is invaluable in early-stage drug discovery for predicting the metabolic stability and potential metabolic pathways of new aromatic drug candidates.

Pharmacokinetic Modeling and Bioanalytical Method Development for Deuterated Analogs

The development of robust bioanalytical methods is a prerequisite for accurate pharmacokinetic modeling. The incorporation of this compound as an internal standard is instrumental in the development and validation of these methods for deuterated and non-deuterated aromatic analytes.

During method development, this compound helps in optimizing critical parameters such as sample extraction recovery, chromatographic separation, and mass spectrometric detection. In the validation phase, it is used to assess key performance characteristics of the assay, including accuracy, precision, selectivity, and stability, ensuring the method is reliable for analyzing biological samples from pharmacokinetic studies.

The data generated from these validated bioanalytical methods form the basis for pharmacokinetic modeling. Accurate concentration-time profiles of a drug and its metabolites are essential for calculating key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. The use of a reliable internal standard like this compound ensures the integrity of this data, leading to more accurate and predictive pharmacokinetic models. These models are crucial for understanding a drug's behavior in the body and for making informed decisions during drug development.

Below is a table summarizing the key applications of this compound in pharmacokinetic and metabolic research:

| Application Area | Specific Use of this compound | Key Benefit |

| Drug Metabolism Studies | Labeled Internal Standard | Enhances accuracy and precision of metabolite quantification. |

| Tracking Aromatic Compounds | Metabolic Tracer | Elucidates ADME properties and metabolic pathways. |

| Bioanalytical Method Development | Internal Standard for Validation | Ensures the reliability and robustness of analytical methods. |

| Pharmacokinetic Modeling | Internal Standard for Sample Analysis | Provides high-quality data for accurate model development. |

Environmental Fate and Transport Studies of Deuterated Aromatic Pollutants

Tracing the Environmental Pathways of Halogenated Aromatics Using Deuterium (B1214612) Labels

Deuterium-labeled compounds like 2-Bromofluorobenzene-D4 serve as powerful isotopic tracers for elucidating the environmental movement and distribution of their non-deuterated analogues. iaea.orgmdpi.com In environmental monitoring, deuterated molecules are frequently employed as surrogate standards in analytical methods such as Gas Chromatography-Mass Spectrometry (GC/MS). A known quantity of the deuterated standard is added to an environmental sample (e.g., water, soil, or sediment) prior to extraction and analysis.

The primary function of a surrogate standard is to assess the efficiency of the analytical procedure. epa.gov Because the deuterated standard has nearly identical physicochemical properties to the target analyte (in this case, non-deuterated 2-bromofluorobenzene or similar halogenated aromatics), it experiences similar losses during sample preparation, extraction, and analysis. By measuring the final amount of the deuterated standard recovered, scientists can calculate a recovery percentage and correct the measured concentrations of the target pollutants for any analytical or matrix-related inefficiencies. This ensures more accurate and reliable quantification of the contaminant's presence in various environmental compartments. epa.gov

Isotopic tracers are essential for tracking pollutants from their source through different environmental media, including air, water, soil, and biota. iaea.orgbattelle.org The distinct mass of this compound allows it to be unequivocally identified, preventing confusion with the target pollutant or other compounds in the sample. This capability is crucial for understanding processes such as leaching from contaminated soils into groundwater, atmospheric deposition, and transport in surface waters.

Table 1: Illustrative Use of this compound as a Surrogate Standard in Water Analysis

| Analytical Step | Description | Impact on Analyte/Surrogate | Example Calculation |

|---|---|---|---|

| Spiking | A known amount (e.g., 50 ng) of this compound is added to a 1 L water sample. | Initial concentration of surrogate is known precisely. | Initial Amount = 50 ng |

| Extraction | Pollutants and the surrogate are extracted from the water using a solvent (e.g., liquid-liquid extraction). | Potential for incomplete extraction, leading to loss of both analyte and surrogate. | - |

| Concentration | The solvent extract is evaporated to a smaller volume to concentrate the analytes. | Volatile compounds, including the analyte and surrogate, can be partially lost. | - |

| GC/MS Analysis | The final extract is analyzed. The amount of surrogate recovered is measured. | Instrumental analysis quantifies the final amount of surrogate. | Amount Recovered = 40 ng |

| Recovery Calculation | The percentage of the recovered surrogate is calculated. | This percentage reflects the overall efficiency of the analytical process. | (40 ng / 50 ng) * 100% = 80% Recovery |

| Concentration Correction | The measured concentration of the target pollutant (e.g., 2-Bromofluorobenzene) is corrected using the recovery value. | Provides a more accurate measurement of the actual pollutant concentration in the original sample. | If Measured Analyte = 32 ng/L, Corrected Analyte = 32 ng/L / 0.80 = 40 ng/L |

Degradation and Transformation Mechanisms in Environmental Compartments

Understanding how halogenated aromatic pollutants degrade is critical for assessing their persistence and long-term impact. nih.gov Microbial degradation is a primary mechanism for the removal of these compounds from the environment. researchgate.net Studies on analogous compounds like fluorobenzene (B45895) and bromobenzene (B47551) show that aerobic biodegradation often begins with an attack by dioxygenase enzymes. nih.gov This initial step incorporates two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to form a substituted catechol (e.g., a bromofluorocatechol). nih.gov Subsequently, the aromatic ring is cleaved, leading to further breakdown into simpler molecules that can enter central metabolic pathways. researchgate.net

The use of this compound provides unique insights into these degradation mechanisms through the kinetic isotope effect (KIE). wikipedia.org The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. wikipedia.org

Table 2: Hypothetical Aerobic Degradation Pathway of 2-Bromofluorobenzene and the Role of Deuterium Labeling

| Step | Reaction | Intermediate/Product | Significance of Deuterium Label (D4) |

|---|---|---|---|

| 1 | Initial Dioxygenation | Deuterated 3-Bromo-5-fluoro-cis-1,2-dihydroxycyclohexa-3,5-diene | The enzyme attacks the C=C double bonds, not the C-D bonds. No primary KIE is expected at this stage. |

| 2 | Dehydrogenation | Deuterated 3-Bromo-5-fluorocatechol | Formation of the key catechol intermediate. The deuterium atoms remain on the ring. |

| 3 | Ring Cleavage (ortho or meta) | Deuterated muconic acid derivatives | Enzymatic cleavage of the aromatic ring. A secondary KIE might be observed if ring puckering or rehybridization at a deuterated carbon is part of the transition state. |

| 4 | Further Metabolism | Intermediates of the Krebs cycle | The molecule is broken down into smaller, non-toxic compounds, with the eventual release of bromide and fluoride (B91410) ions. |

Bioaccumulation and Biotransformation Studies with Isotopic Tracers

Isotopic tracers are fundamental to studying the bioaccumulation and biotransformation of persistent pollutants in living organisms. researchgate.netresearchgate.net Bioaccumulation refers to the uptake of a chemical from the environment by an organism, leading to a concentration in its tissues higher than that in the surrounding medium. Biotransformation, or metabolism, is the process by which the organism chemically modifies the compound. nih.gov

By exposing organisms (e.g., fish, invertebrates, or microorganisms) to this compound in a controlled setting, scientists can track its journey through the organism with high specificity. researchgate.net The distinct mass of the deuterated compound allows it to be easily distinguished from its non-deuterated form and any other compounds present in the organism's tissues. synmr.in

These studies can determine key parameters such as:

Uptake Rate: The speed at which the organism absorbs the compound from water, food, or sediment.

Tissue Distribution: Which organs or tissues (e.g., liver, adipose tissue, muscle) accumulate the highest concentrations of the compound. Halogenated aromatic compounds are often lipophilic (fat-soluble) and tend to accumulate in fatty tissues. gdut.edu.cnnih.gov

Biotransformation Pathways: Identifying the metabolites of this compound helps to map the metabolic pathways. researchgate.net For example, analysis of tissue extracts might reveal deuterated hydroxylated or debrominated metabolites, providing direct evidence of the enzymatic processes (like oxidation or reductive debromination) occurring in the organism. researchgate.net

Depuration Rate: The rate at which the organism eliminates the compound and its metabolites after the exposure has ceased.

The use of this compound allows for a clear mass balance analysis, helping to account for the entire dose administered to the organism and tracing its conversion into various metabolic products. battelle.org This level of detail is crucial for assessing the potential for biomagnification in the food web and understanding the mechanisms of toxicity.

Table 3: Illustrative Research Findings from a Hypothetical Biotransformation Study in Fish using this compound

| Parameter | Observation | Interpretation |

|---|---|---|

| Parent Compound in Tissues | Highest concentrations of this compound found in liver and adipose tissue. | The compound is lipophilic and accumulates in fatty tissues. The liver is a primary site of metabolism. |

| Metabolite Identification | Mass spectrometry detects deuterated hydroxy-bromofluorobenzene and deuterated fluorophenol. | Evidence of two primary biotransformation pathways: hydroxylation (Phase I metabolism) and reductive debromination (loss of bromine). |

| Metabolite Distribution | Hydroxylated metabolites are found primarily in bile and excretory products. | The organism is modifying the parent compound to make it more water-soluble for easier elimination. |

| Depuration Half-life | The half-life of the parent compound is significantly longer than that of its metabolites. | The parent compound is persistent in the organism's tissues, while the metabolites are cleared more rapidly. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Complex Deuterated Scaffolds

While methods for the general deuteration of aromatic compounds, such as hydrogen-deuterium exchange reactions, are established, the use of pre-deuterated building blocks like 2-Bromofluorobenzene-D4 for the synthesis of more complex molecules is an area ripe for exploration. acs.orgnih.gov Future research is anticipated to focus on leveraging the functionalities of this compound to construct elaborate deuterated molecular architectures.

The presence of the bromo- and fluoro- groups allows for a range of synthetic transformations. For instance, the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, thereby incorporating the deuterated phenyl ring into larger, more complex structures. The fluorine atom can also influence the reactivity and properties of the resulting molecules.

Future synthetic research may include:

Multi-step synthesis: Employing this compound as a starting material for the synthesis of deuterated pharmaceutical intermediates, organic electronic materials, or other high-value chemical entities. Current time information in New York, NY, US.tn-sanso.co.jp

Flow chemistry: Developing continuous flow processes for the safe and efficient transformation of this compound into more complex deuterated compounds, which could offer advantages in terms of scalability and process control. acs.org

Catalyst development: Investigating new catalytic systems that can selectively and efficiently perform transformations on this compound without compromising the deuterium (B1214612) labeling.

A summary of potential synthetic transformations for this compound is presented in Table 1.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Deuterated biaryl compound |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Deuterated aryl-alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Deuterated N-aryl amine |

Expansion of Analytical Applications in Untargeted Metabolomics and Proteomics

Stable isotope-labeled compounds are crucial as internal standards in quantitative mass spectrometry-based techniques. Current time information in New York, NY, US. While this compound can serve this purpose, its application in untargeted metabolomics and proteomics is an emerging area. In untargeted studies, where the goal is to measure as many analytes as possible in a sample, a single or a small set of internal standards is often used to monitor and correct for variations in sample preparation and instrument response.

Future research in this area could focus on:

Broad-spectrum internal standard: Evaluating the suitability of this compound as a global internal standard in untargeted liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) platforms for metabolomics and proteomics. Its chemical properties would need to be assessed to determine how well it represents the diverse range of metabolites and peptides being analyzed.

Performance comparison: Conducting studies to compare the performance of this compound against other commonly used internal standards in untargeted analyses. This would involve assessing its impact on data quality, including reproducibility and the number of features detected.

Method development: Developing and validating new analytical methods that incorporate this compound for the analysis of specific classes of compounds in complex biological matrices.

The key properties of this compound relevant to its use as an internal standard are summarized in Table 2.

Table 2: Properties of this compound for Analytical Applications

| Property | Relevance |

|---|---|

| High Deuterium Enrichment | Minimizes isotopic overlap with non-labeled analytes. |

| Distinct Mass | Easily distinguishable from endogenous compounds in biological samples. |

| Chemical Inertness | Stable during sample preparation and analysis. |

Advanced Mechanistic Investigations of Deuterium-Mediated Processes

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms. While the general principles of KIE are well-understood, there is a lack of specific studies utilizing this compound to probe reaction mechanisms.

Future research could involve using this compound to:

Investigate reaction mechanisms: Studying reactions where a C-D bond on the aromatic ring is broken in the rate-determining step. The magnitude of the KIE would provide insight into the transition state of the reaction.

Probe enzymatic reactions: Using this compound as a substrate or inhibitor to study the mechanisms of enzymes that metabolize aromatic compounds.

Understand photochemical processes: Investigating the effect of deuteration on the photophysical and photochemical properties of fluorinated bromoarenes, which could have implications for the development of new photoactive materials.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. nih.gov For this compound, this integrated approach could provide valuable insights and guide future experimental work.

Emerging research in this area may include:

Predictive modeling of properties: Using computational methods, such as density functional theory (DFT), to predict the physicochemical properties of this compound and its derivatives. This could include predicting spectroscopic properties (e.g., NMR chemical shifts), bond dissociation energies, and reaction energetics.

Modeling reaction outcomes: Developing computational models to predict the outcome of synthetic reactions involving this compound, which could help to optimize reaction conditions and identify promising synthetic targets.

In silico screening: Utilizing computational screening to identify potential applications of this compound and its derivatives, for example, as components in organic electronic devices or as probes for biological systems.

The integration of these computational and experimental approaches will be crucial for accelerating the discovery of new applications and a more profound understanding of the chemical behavior of this compound.

Q & A

Q. How can isotopic purity (98 atom% D) of 2-Bromofluorobenzene-D4 be verified experimentally?

Isotopic purity is critical for deuterated compounds in quantitative analyses. Researchers should use nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) to confirm deuterium incorporation at the aromatic positions. Mass spectrometry (MS) with high-resolution capabilities can further validate isotopic enrichment by comparing observed vs. theoretical isotopic patterns .

Q. What are the primary applications of this compound in environmental or analytical chemistry?

This compound is commonly used as an internal standard or surrogate in gas chromatography-mass spectrometry (GC/MS) for quantifying halogenated aromatic pollutants in environmental samples. Its deuterated structure minimizes interference with native analytes, improving method accuracy .

Q. What precautions are necessary for handling and storing this compound?

Store at 0–6°C in tightly sealed containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) during aliquoting to avoid oxidation. Personal protective equipment (PPE) and fume hoods are mandatory due to its volatility and potential health hazards .

Advanced Research Questions

Q. How does the deuteration position (e.g., 2- vs. 4-Bromofluorobenzene-D4) influence reactivity in cross-coupling reactions?

Deuterium at the ortho position (this compound) may sterically hinder coupling reactions (e.g., Suzuki-Miyaura), altering reaction kinetics compared to para-deuterated analogs. Researchers should compare kinetic isotope effects (KIEs) using - and -NMR to track reaction pathways .

Q. What experimental strategies resolve discrepancies in quantification when using this compound as an internal standard?

Discrepancies may arise from matrix effects or co-elution with analytes. Implement matrix-matched calibration curves and use multiple reaction monitoring (MRM) in tandem MS to enhance specificity. Cross-validate results with alternative deuterated standards (e.g., 1,2-Dichlorobenzene-d4) .

Q. How can researchers optimize synthetic routes for this compound to minimize isotopic dilution?

Use deuterium-enriched precursors (e.g., deuterated benzene) and catalysts (e.g., Pd/D systems) to preserve isotopic integrity. Monitor reaction intermediates via LC-MS to identify stages where non-deuterated solvents or reagents might introduce contamination .

Q. What are the challenges in characterizing trace impurities in this compound, and how can they be mitigated?

Trace non-deuterated isomers (e.g., 3-Bromofluorobenzene) or residual solvents can skew results. Employ 2D-GC×GC-MS for high-resolution separation and impurity profiling. Compare retention indices with authenticated reference materials .

Methodological Considerations

Q. How should researchers design experiments to study the photostability of this compound under UV irradiation?

Use controlled UV chambers with monochromatic light sources (e.g., 254 nm). Analyze degradation products via high-resolution orbitrap MS and quantify deuterium retention using isotope ratio mass spectrometry (IRMS). Include dark controls to isolate thermal degradation effects .

Q. What computational tools are recommended for modeling the vibrational spectra of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) can predict IR and Raman spectra. Compare computed deuterium frequency shifts with experimental data to validate models. Software like Gaussian or ORCA is commonly used .

Data Contradiction and Validation

Q. How can conflicting reports on the thermal decomposition of this compound be reconciled?

Variations in experimental conditions (e.g., heating rate, atmosphere) may explain discrepancies. Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition pathways. Cross-reference results with published datasets from NIST or other authoritative databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.